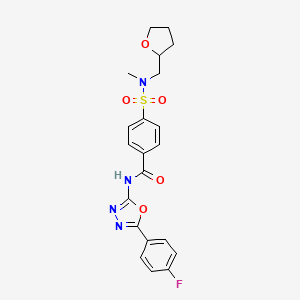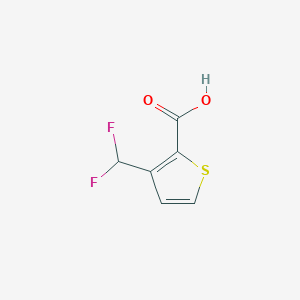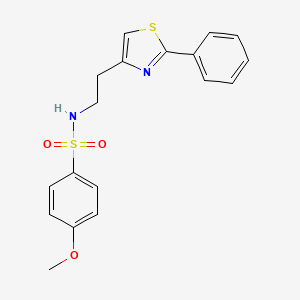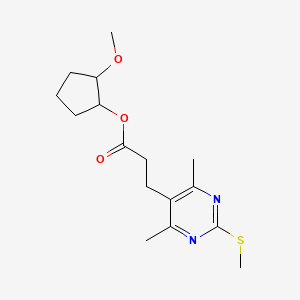
2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione
Vue d'ensemble
Description
“2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 . It is also known by its IUPAC name, 2-(4-hydroxybut-2-ynyl)isoindoline-1,3-dione .
Synthesis Analysis
The synthesis of isoindole derivatives has been a topic of interest in recent years. For instance, a study highlighted the synthesis of fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes . Another study reported the synthesis of new 1H-isoindole-1,3(2H)-dione derivatives in good yield .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H9NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,7-8H2 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 171-173 degrees Celsius .Applications De Recherche Scientifique
Anticancer Activity and Synthesis
Isoindole-1,3(2H)-dione derivatives, including compounds structurally related to 2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione, have been extensively studied for their anticancer properties. Research has shown that the anticancer activity of these compounds can vary significantly depending on the substituents attached to the core structure. For instance, certain derivatives have demonstrated higher anticancer activity against various cancer cell lines than traditional chemotherapy drugs like 5-fluorouracil and cisplatin. The synthesis of these compounds involves characterizing them through NMR spectra, IR spectroscopy, and mass spectra measurements. The anticancer activity is assessed by calculating IC50 values for cancer cell lines, with molecular modelling studies providing insights into the potential mechanisms of action (Tan et al., 2020).
Synthesis of Derivatives
The synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been achieved through a novel synthesis route starting from 3-sulfolene. This method involves the epoxidation of existing derivatives and the opening of the epoxide with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives. This process highlights the chemical versatility of the isoindole-1,3-dione framework for the development of compounds with potential biological activities (Tan et al., 2016).
Photophysical Properties and Sensing Applications
The photophysical properties of compounds inspired by the excited-state intramolecular proton transfer (ESIPT) mechanism, including derivatives of this compound, have been explored. These studies involve the synthesis of chromophores from related compounds and their evaluation in different solvents to understand their fluorescence behavior. Such derivatives exhibit significant sensitivity to solvent polarity and have potential applications in fluorescence sensing and molecular electronics. The thermal stability and electronic properties of these compounds have also been assessed, showing their potential for further applications in sensing and optical materials (Deshmukh & Sekar, 2015).
Serotonin Receptor Affinity and Antipsychotic Potential
Research into the biological activity of isoindole-1,3-dione derivatives has included the study of their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (PDE10A), suggesting potential applications in treating psychiatric disorders. A library of derivatives was synthesized and examined for their PDE10A-inhibiting properties and affinities for the 5-HT1A and 5-HT7 receptors. This research indicates the possibility of using these compounds as antipsychotic agents, highlighting the diverse therapeutic potential of the isoindole-1,3-dione structure (Czopek et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-hydroxybut-2-ynyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNBDAYJRGIYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2668917.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid](/img/structure/B2668922.png)






![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2668936.png)

![4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B2668938.png)
![2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide](/img/structure/B2668939.png)